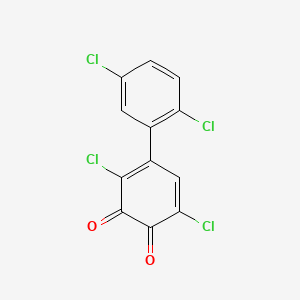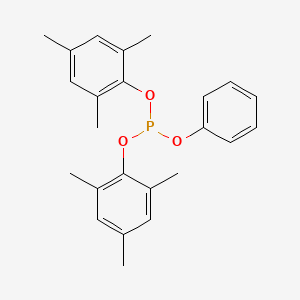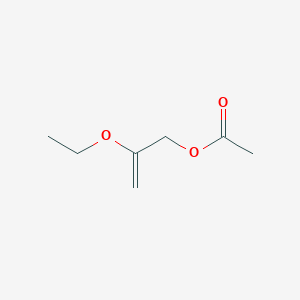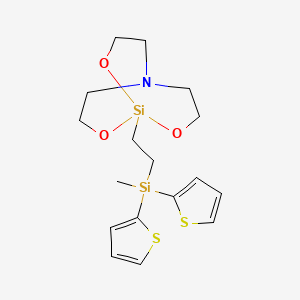![molecular formula C48H67ClO7 B14455505 2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methylprop-2-enoic acid;octadeca-9,12-dienoic acid;styrene CAS No. 68928-91-6](/img/structure/B14455505.png)
2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methylprop-2-enoic acid;octadeca-9,12-dienoic acid;styrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,12-Octadecadienoic acid (9Z,12Z)-, polymer with (chloromethyl)oxirane, ethenylbenzene, 4,4’-(1-methylethylidene)bis[phenol] and 2-methyl-2-propenoic acid is a complex polymeric compound. This compound is synthesized through the polymerization of 9,12-Octadecadienoic acid (9Z,12Z)-, chloromethyl)oxirane, ethenylbenzene, 4,4’-(1-methylethylidene)bis[phenol], and 2-methyl-2-propenoic acid. It is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves several steps:
Polymerization of 9,12-Octadecadienoic acid (9Z,12Z)-: This step involves the polymerization of 9,12-Octadecadienoic acid (9Z,12Z)- with (chloromethyl)oxirane under specific conditions to form a pre-polymer.
Incorporation of Ethenylbenzene: Ethenylbenzene is then added to the pre-polymer, and the mixture is subjected to polymerization conditions.
Addition of 4,4’-(1-methylethylidene)bis[phenol]: This compound is added to the reaction mixture, and the polymerization process continues.
Incorporation of 2-methyl-2-propenoic acid: Finally, 2-methyl-2-propenoic acid is added to the polymer mixture, and the polymerization process is completed.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the monomers are mixed and polymerized under controlled conditions. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and quality of the polymer.
Analyse Chemischer Reaktionen
Types of Reactions
The polymer undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can also occur, resulting in the formation of reduced products.
Substitution: The polymer can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can result in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
This polymer has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex polymers and materials.
Biology: The polymer is used in the development of biomaterials for medical applications.
Medicine: It is used in drug delivery systems due to its biocompatibility and ability to form stable complexes with drugs.
Industry: The polymer is used in coatings, adhesives, and sealants due to its excellent mechanical properties and chemical resistance.
Wirkmechanismus
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. The polymer can form stable complexes with other molecules, leading to changes in their chemical and physical properties. The specific molecular targets and pathways involved depend on the application and the environment in which the polymer is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linoleic acid: A similar compound with two double bonds located at positions 9 and 12.
Linolelaidic acid: Another similar compound with double bonds at positions 9 and 12 but in a different configuration.
Rumenic acid: A compound with double bonds at positions 9 and 11.
Uniqueness
The uniqueness of 9,12-Octadecadienoic acid (9Z,12Z)-, polymer with (chloromethyl)oxirane, ethenylbenzene, 4,4’-(1-methylethylidene)bis[phenol] and 2-methyl-2-propenoic acid lies in its complex structure and the combination of monomers used in its synthesis. This unique combination imparts specific chemical and physical properties to the polymer, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
68928-91-6 |
|---|---|
Molekularformel |
C48H67ClO7 |
Molekulargewicht |
791.5 g/mol |
IUPAC-Name |
2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methylprop-2-enoic acid;octadeca-9,12-dienoic acid;styrene |
InChI |
InChI=1S/C18H32O2.C15H16O2.C8H8.C4H6O2.C3H5ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;1-2-8-6-4-3-5-7-8;1-3(2)4(5)6;4-1-3-2-5-3/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);3-10,16-17H,1-2H3;2-7H,1H2;1H2,2H3,(H,5,6);3H,1-2H2 |
InChI-Schlüssel |
LCHATHMEXKAZMN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O.CC(=C)C(=O)O.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C=CC1=CC=CC=C1.C1C(O1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate](/img/structure/B14455428.png)





![(6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde](/img/structure/B14455474.png)


![7-Butyl-5,10-dihydroxy-8-methoxy-4,6,9-trioxo-1,4,6,9-tetrahydrobenzo[g]quinoline-2-carboxylic acid](/img/structure/B14455489.png)
![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis[imino(3-sulfo-4,1-phenylene)imino]]bis[1-amino-9,10-dihydro-9,10-dioxo-, tetrasodium salt](/img/structure/B14455491.png)


